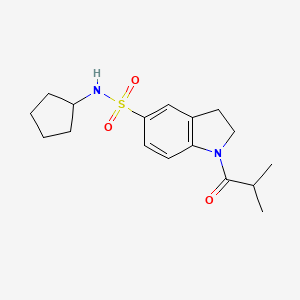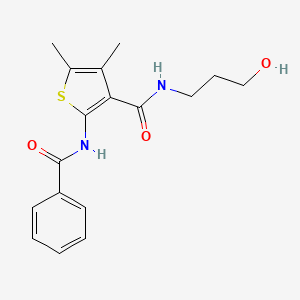![molecular formula C20H24N2O2S B4657566 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4657566.png)
3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide
Übersicht
Beschreibung
3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide involves the inhibition of the bromodomain of BRD4, which prevents its binding to acetylated histones. This leads to the displacement of BRD4 from chromatin and the subsequent downregulation of gene expression. This compound has been shown to be a potent and selective inhibitor of BRD4, with little or no effect on other members of the BET family of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potency and selectivity as a BRD4 inhibitor. This allows researchers to study the specific role of BRD4 in various biological processes without affecting other members of the BET family of proteins. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide in scientific research. One potential application is in the development of new cancer therapies, as BRD4 has been shown to play a critical role in the growth and survival of cancer cells. Another potential application is in the study of the immune response, as this compound has been shown to modulate the expression of cytokines and chemokines. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for other diseases and conditions.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research as a tool to study the role of BRD4 in various biological processes. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression by binding to acetylated histones. This compound has been shown to inhibit the binding of BRD4 to acetylated histones, leading to the downregulation of gene expression.
Eigenschaften
IUPAC Name |
3-butoxy-N-[(2,3-dimethylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-4-5-12-24-17-10-7-9-16(13-17)19(23)22-20(25)21-18-11-6-8-14(2)15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBXGVYQLBULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4657514.png)
![N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4657520.png)
![1-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B4657537.png)

![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4657543.png)
![N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4657544.png)
![N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4657548.png)
![2,4-dimethyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4657552.png)
![1-acetyl-4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine](/img/structure/B4657574.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4657577.png)
![N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4657585.png)